molecular formula C20H16N4 B1196114 Chlorin CAS No. 2683-84-3

Chlorin

Cat. No.: B1196114
CAS No.: 2683-84-3
M. Wt: 312.4 g/mol
InChI Key: UGADAJMDJZPKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorin is a tetrapyrrole fundamental parent that is obtained by formal hydrogenation across the 2,3-double bond of porphyrin. It is a tetrapyrrole fundamental parent and a member of chlorins.

Properties

IUPAC Name

2,3,22,24-tetrahydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-6,9-12,22-23H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGADAJMDJZPKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC1=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=C2)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893669
Record name 7,8-Dihydro-21H,23H-porphine Dihydroporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2683-84-3
Record name Chlorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dihydro-21H,23H-porphine Dihydroporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Galactose-Chlorin conjugate joined with 1,3-cyclohexadiene linkage (10, 3a): To a solution of 40 mg (0.035 mmol) of 9 in 20 ml of dichloromethane, 250 μl of 1M NaOMe in MeOH was added, the reaction mixture was stirred under argon for 1 h. After the standard work-up, the residue was separated by silica plate chromatography, eluting with 8% MeOH/CH2CL2 and the title compound was obtained in 44% yield (15 mg) along with 7 mg (0.009 mmol) of 11 in 25% yield. MS (FAB) found: m/z 980.9 (100, M++1); 1H NMR (400 MHz, 5.0 mg/mL CDCl3, δ ppm) showing a diastereomeric mixture: 9.53 (s, 2H, 2×10-H); 9.15 (s, 2H, 2×5-H); 8.46 (s, 2H, 2×20-H); 7.49 and 7.46 (each s, total 2H, 2×135-H); 6.29 and 6.04 (each s, total 2H, 2×138-H); 5.30 (m, 2H, 2×17-H); 5.14 (m, 2H, 2×133-H); 4.98 (m, 2H, 2×133-H); 4.29 (m, 2H, 2×18-H); 4.18 (m, 2H, 2×Gal-H); 4.04 and 3.99 (each s, total 2H, 2×1310-H); 3.85 (m, 4H, 4×Gal-H); 3.77 (s, 6H, 2×12-CH3); 3.75 (m, 4H, 2×3-CH2CH3); 3.70 (m, 4H, 4×Gal-H); 3.63 (m, 2H, 2×Gal-H); 3.60 (m, 4H, 2×8-CH2CH3); 3.53 (s, 6H, 2×173-CO2CH3); 3.43 and 3.38 (each m, 4H, 4×139-H); 3.35 (m, 2H, 2×1310-H); 3.21 (s, 6H, 2×2-CH3); 3.13 (s, 6H, 2×7-CH3); 2.64 (m, 2H, 2×171-H); 2.61 (s, 6H, 2×137-CO2CH3); 2.33 (m, 4H, 2×171-H and 2×172-H); 2.15 (s, 6H, 2×138-CO2CH3); 1.93 (m, 2H, 2×172-H); 1.74 (d, 6H, 2×18-CH3); 1.68 (t, 6H, 2×3-CH2CH3); 1.65 (t, 6H, 2×8-CH2CH3); 0.17 and −0.12 (each br s, 2H, 4×NH). Mesopurpurin-18-N-1′-(5-methyl-3,4-dicarboxylate methyl ester)phenyl-methyl-imide (11): MS (FAB) found: m/z 801.4 (100, M++1); 1H NMR (400 MHz, 5.0 mg/mL CDCl3, δ ppm): 9.61, 9.20 and 8.50 (each s, 1H, 5-H, 10-H and 20-H); 8.18 and 7.76 (each s, 1H, 2×phenyl-H); 5.70 (m, 2H, J=9.8 Hz, N—CH2); 5.36 (d, J=9.1 Hz, 1H, 17-H); 4.34 (q, J=7.1 Hz, 1H, 18-H); 3.92, 3.87, 3.83, 3.56, 3.25 and 3.19 (each s, 3H, 4×CH3 and 2×CO2CH3); 3.77 and 3.66 (each q, J=8.4 Hz, 2H, 3- and 8-CH2CH3); 2.67 (m, 1H, 1×17CH2CH2CO2CH3); 2.39 (m, 2H, 1×17CH2CH2CO2CH3 and 1×17CH2CH2CO2CH3); 2.37 (s, 3H, phenyl-CH3); 1.99 (m, 1H, 1×17CH2CH2CO2CH3); 1.77 (d, J=7.2 Hz, 3H, 18-CH3); 1.72 and 1.68 (each t, J=8.0 Hz, 3H, 3- and 8-CH2CH3); 0.20 and −0.01 (each br s, 1H, 2N—H).
Name
Galactose Chlorin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
9
Quantity
40 mg
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
NaOMe
Quantity
250 μL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
44%

Synthesis routes and methods II

Procedure details

Bacteriohlorin 25: Following the procedure described for the synthesis of 16, treatment of 15 (50.0 mg, 0.0879 mmol, 1.0 equiv) with HBr gas, 3-iodobenzyl alcohol (0.1 mL), and K2CO3 (50.0 mg) resulted in the desired product. Purification was done by flash column chromatography (silica gel, 50% ethyl acetate in hexane). Yield: 42.8 mg, 62%. 1H NMR (400 MHz, CDCl3) δ: 8.52 (d, J=2.4 Hz, 1H, 10-H), 8.23 (s, 1H, 5-H), 8.05 (s, 1H, 20-H), 7.73 (d, J=21.6 Hz, 1H, Ph-H), 7.62 (d, J=7.6 Hz, 1H, Ph-H), 7.26 (1H, Ph-H, overlapping with the signal of CHCl3), 7.04 (t, J=8.0 Hz, 1H, Ph-H), 5.71 (q, J=6.4 Hz, 1H, 31-H), 4.97 (d, J=19.6 Hz, 1H, 132-H), 4.80 (d, J=19.6 Hz, 1H, 131-H), 4.46-4.63 (m, 2H, 31-OCH2), 4.11-4.19 (m, 2H, 7-H+18-H), 4.01 (d, 1H, 17-H), 3.88-3.90 (m, 1H, 8-H), 3.62 (s, 3H, COOCH3), 3.36 (s, 3H, 12-CH3), 3.15 (s, 3H, 2-CH3), 2.44-2.60 (m, 2H, 81-H+171-H), 2.11-2.34 (m, 3H, 171-CH2+171-H), 2.04 (d, J=6.4 Hz, 4H, 31-CH3+81-H), 1.65-1.77 (m, 6H, 7-CH3+18-CH3), 1.10-1.14 (m, 3H, 81-CH3), −0.22 (s, 1H, NH). MS (ESI) m/z: 785.4 (M++1). UV-vis, CH2Cl2, nm (ε): 720 (3.58×104), 659 (1.21×104), 602 (4.71×103), 517 (2.55×104), 486 (6.69×103), 456 (2.81×103), 382 (4.59×104), 353 (8.63×104).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Method B (from 16): Following the procedure described for the preparation of 6, treatment of 16 (40.0 mg, 0.0705 mmol, 1.0 equiv) with FeCl36.H2O (66.3 mg, 4.0 equiv) resulted in the desired product. Purification was done by flash column chromatography (silica gel, 3% acetone in CH2Cl2). Yield: 25.2 mg, 55%. 1H NMR (400 MHz, CDCl3) δ: 9.18 (s, 1H, 10-H), 9.03 (d, J=14 Hz, 1H, 5-H), 8.65 (s, 1H, 20-H), 5.79-5.86 (m, 1H, 31-H), 5.48 (d, 2H, 132-H), 4.41-4.50 (m, 1H, 8-H), 4.20-4.22 (m, 1H, 7-H), 3.90 (t, J=8.0 Hz, 2H, 17-CH2), 3.75 (s, 3H, COOCH3), 3.52-3.66 (m, 5H, 31-OCH2+12-CH3), 3.43 (d, J=3.6 Hz, 3H, 2-CH3), 3.23 (s, 3H, 18-CH3), 2.94 (t, J=8.0 Hz, 2H, 171-CH2), 2.42-2.52 (m, 1H, 81-H), 2.13-2.20 (m, 1H, 81-H), 2.10 (d, J=6.8 Hz, 3H, 31-CH3), 1.91/1.87 (d, J=7.2 Hz, 3H, 7-CH3), 1.66-1.76 (m, 3H, 31-OCH2CH2CH2CH2CH2CH3), 1.15-1.23 (m, 9H, 31-OCH2CH2CH2CH2CH2CH3+81-CH3), 0.78-0.81 (m, 3H, 31-OCH2CH2CH2CH2CH2CH3), −0.34 (br s, 1H, NH), −1.52 (br s, 1H, NH). MS (ESI) m/z: 651.4 (M++1). UV-vis, CH2Cl2, λmax nm (ε): 669 (4.45×104), 612 (6.77×103), 540 (6.77×103), 513 (1.11×104), 411 (7.82×104).
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
66.3 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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